trans-2-(3,4-Difluorophenyl)cyclohexanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H14F2O |
|---|---|
Molecular Weight |
212.24 g/mol |
IUPAC Name |
2-(3,4-difluorophenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C12H14F2O/c13-10-6-5-8(7-11(10)14)9-3-1-2-4-12(9)15/h5-7,9,12,15H,1-4H2 |
InChI Key |
IUZJQZVSOALILO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)C2=CC(=C(C=C2)F)F)O |
Origin of Product |
United States |
Synthetic Methodologies for Trans 2 3,4 Difluorophenyl Cyclohexanol
Retrosynthetic Analysis and Key Synthetic Disconnections
Retrosynthetic analysis of trans-2-(3,4-difluorophenyl)cyclohexanol identifies several logical bond disconnections to simplify the target molecule into readily available starting materials. The primary disconnection strategies focus on the carbon-carbon bond between the phenyl ring and the cyclohexyl moiety, and the carbon-oxygen bond of the hydroxyl group.
A primary disconnection (Route A) breaks the C-C bond between the aromatic ring and the cyclohexane (B81311) ring. This leads to a cyclohexanol (B46403) synthon and a 3,4-difluorophenyl synthon. In a forward synthesis, this translates to the nucleophilic addition of a 3,4-difluorophenyl organometallic reagent to a cyclohexanone (B45756) equivalent.
A second approach (Route B) involves disconnecting the C-O bond of the alcohol. This retrosynthetic step points to a precursor ketone, 2-(3,4-difluorophenyl)cyclohexanone, which can then be reduced to the target alcohol. The stereochemical outcome of this reduction is a critical aspect of this strategy.
A third disconnection (Route C) considers the formation of the C1-C2 bond of the cyclohexane ring through a ring-opening reaction of cyclohexene (B86901) oxide by a 3,4-difluorophenyl nucleophile. This approach is attractive for its potential to directly install the desired stereochemistry.
These disconnections form the basis for the synthetic methodologies discussed in the following sections.
Classical Approaches to Substituted Cyclohexanols
Several classical methods in organic synthesis are applicable to the preparation of this compound. These approaches, while sometimes lacking in stereocontrol, provide foundational routes to the target structure.
Reduction of Substituted Cyclohexanones
The reduction of the corresponding ketone, 2-(3,4-difluorophenyl)cyclohexanone, is a common and direct method for synthesizing the target alcohol. The choice of reducing agent plays a crucial role in the diastereoselectivity of the reaction, influencing the ratio of trans to cis isomers.
The synthesis of the precursor ketone can be achieved through various methods, such as the Friedel-Crafts acylation of 1,2-difluorobenzene (B135520) with a cyclohexanecarboxylic acid derivative, followed by intramolecular cyclization.
Once the 2-(3,4-difluorophenyl)cyclohexanone is obtained, it can be subjected to reduction. Hydride reagents are commonly employed for this transformation. The stereochemical outcome is governed by the direction of hydride attack on the carbonyl group, which is influenced by steric and electronic factors of the adjacent 3,4-difluorophenyl group.
| Reducing Agent | Predominant Isomer | Diastereomeric Ratio (trans:cis) |
| Sodium Borohydride (B1222165) | trans | Varies |
| Lithium Aluminum Hydride | trans | Varies |
| L-Selectride® | cis | Varies |
Note: The diastereomeric ratios are general trends observed for 2-substituted cyclohexanones and may vary for the specific substrate.
Regioselective Ring-Opening Reactions of Cyclohexene Oxides
The reaction of an organometallic reagent derived from 1,2-difluorobenzene with cyclohexene oxide offers a direct route to 2-(3,4-difluorophenyl)cyclohexanol. This method relies on the nucleophilic attack of the organometallic species on one of the electrophilic carbons of the epoxide ring.
The regioselectivity of the ring-opening is a key consideration. In the presence of a Lewis acid or a copper catalyst, the reaction typically proceeds via an SN2-type mechanism, with the nucleophile attacking the less substituted carbon of the epoxide, which in this case are both secondary. The stereochemistry of the attack is generally anti, leading to the formation of the trans product.
Commonly used organometallic reagents for this purpose include Grignard reagents (3,4-difluorophenylmagnesium bromide) and organocuprates (lithium bis(3,4-difluorophenyl)cuprate). Organocuprates are often preferred as they tend to give higher yields and cleaner reactions in epoxide openings.
Nucleophilic Addition to Cyclohexenones and Conjugate Addition Strategies
Conjugate addition, or Michael addition, of a 3,4-difluorophenyl nucleophile to cyclohexenone is another viable synthetic strategy. This approach first forms the C-C bond at the 3-position of the cyclohexenone, which can then be converted to the target alcohol.
The key step is the 1,4-addition of a 3,4-difluorophenyl organometallic reagent, typically an organocuprate, to cyclohexenone. This reaction generates a lithium enolate intermediate, which upon quenching with a proton source, yields 3-(3,4-difluorophenyl)cyclohexanone. Subsequent reduction of the ketone would then provide the corresponding cyclohexanol. To obtain the 2-substituted product directly is less common via this route.
An alternative, though less direct, strategy involves the conjugate addition to an activated cyclohexene derivative, followed by functional group manipulations to introduce the hydroxyl group at the adjacent position.
Stereoselective and Diastereoselective Synthesis of this compound
Achieving a high degree of diastereoselectivity in favor of the trans isomer is a primary goal in the synthesis of 2-(3,4-difluorophenyl)cyclohexanol. Several strategies can be employed to control the stereochemical outcome.
Strategies for Achieving trans-Diastereoselectivity
In the reduction of 2-(3,4-difluorophenyl)cyclohexanone , the formation of the trans isomer is often favored with small hydride reagents like sodium borohydride. This is attributed to the preferential equatorial attack of the hydride on the carbonyl, which is sterically less hindered than the axial approach. The bulky 3,4-difluorophenyl group in the 2-position tends to occupy an equatorial position in the chair conformation of the cyclohexanone, thus directing the incoming nucleophile to the opposite face, resulting in the trans alcohol.
For the ring-opening of cyclohexene oxide , the inherent anti-addition mechanism of nucleophilic attack strongly favors the formation of the trans-product. The nucleophile attacks one of the epoxide carbons from the face opposite to the C-O bond of the other carbon, leading to a diaxial opening, which upon ring flip gives the thermodynamically more stable diequatorial trans-product.
Catalytic hydrogenation of 2-(3,4-difluorophenyl)phenol (B6330271) could also be explored. Depending on the catalyst and reaction conditions, this method can sometimes provide good diastereoselectivity.
| Synthetic Method | Stereochemical Principle | Expected Major Isomer |
| Reduction of 2-(3,4-Difluorophenyl)cyclohexanone with NaBH4 | Equatorial attack of the hydride on the more stable chair conformation. | trans |
| Ring-opening of cyclohexene oxide with a (3,4-difluorophenyl)cuprate | SN2-type anti-addition to the epoxide ring. | trans |
Diastereocontrol through Substrate or Reagent Design
The synthesis of 2-substituted cyclohexanols inherently generates stereoisomers, namely the cis and trans diastereomers. Achieving a high diastereomeric excess (d.e.) for the desired this compound is a critical challenge that can be addressed by strategically designing the substrate or selecting specific reagents.
Substrate-controlled methods involve modifying the starting material to create a steric or electronic bias that favors the formation of the trans product. For instance, the introduction of bulky substituents elsewhere on the cyclohexanone ring can hinder the approach of a reducing agent from one face, thereby directing the hydride attack to the opposite face and preferentially forming the trans-alcohol. While no specific examples for the 2-(3,4-Difluorophenyl)cyclohexanone substrate are detailed in the provided literature, the general principle of using steric hindrance to guide diastereoselectivity is a fundamental strategy in organic synthesis.
Reagent-controlled synthesis , conversely, relies on the choice of the reducing agent to influence the stereochemical outcome. The reduction of the precursor, 2-(3,4-Difluorophenyl)cyclohexanone, can be achieved with various hydride reagents. Large, sterically demanding reducing agents, such as Lithium tri-sec-butylborohydride (L-Selectride®), tend to approach the ketone from the less hindered face. In the case of a 2-substituted cyclohexanone, this typically results in an axial attack, leading to the formation of the equatorial alcohol, which corresponds to the trans isomer. In contrast, smaller reagents like sodium borohydride may exhibit lower diastereoselectivity. The precise ratio of trans to cis products is highly dependent on the specific substrate and reaction conditions.
Asymmetric Synthesis and Enantiopure Production
Producing enantiomerically pure this compound requires asymmetric synthesis techniques that can selectively generate one of the two enantiomers. Methodologies to achieve this include the use of chiral auxiliaries, chiral catalysis, and biocatalytic transformations.
Chiral Auxiliaries and Their Application in Cyclohexanol Synthesis
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation to produce a single stereoisomer. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org This strategy is a powerful tool in asymmetric synthesis. wikipedia.org
For the synthesis of chiral cyclohexanols, a common approach involves attaching a chiral auxiliary to a cyclohexene precursor. The auxiliary then directs a subsequent reaction, such as an epoxidation or dihydroxylation, to occur on a specific face of the double bond. For example, auxiliaries like trans-2-phenyl-1-cyclohexanol, introduced by J. K. Whitesell in 1985, have been used effectively in various carbon-carbon bond-forming reactions. wikipedia.orgslideshare.net Evans' oxazolidinones are another prominent class of auxiliaries widely employed in stereoselective aldol (B89426) reactions, which can be used to construct acyclic precursors that are later cyclized to form the desired cyclohexanol ring with high stereocontrol. wikipedia.org Although direct applications to this compound are not specified, these established auxiliaries represent a viable pathway for its enantiopure synthesis. sigmaaldrich.comresearchgate.netscielo.org.mx
| Chiral Auxiliary | Developer/Popularizer | Typical Application |
|---|---|---|
| 8-Phenylmenthol | E. J. Corey (1975) | Asymmetric Diels-Alder and ene reactions |
| trans-2-Phenyl-1-cyclohexanol | J. K. Whitesell (1985) | Asymmetric ene reactions |
| Oxazolidinones | David A. Evans | Stereoselective aldol reactions and alkylations |
| Camphorsultam | Wolfgang Oppolzer | Various asymmetric transformations |
| (S,S)-Cyclohexane-1,2-diol | N/A | Asymmetric synthesis of α,α-disubstituted amino acids nih.gov |
Chiral Catalysis in the Formation of Enantiopure Cyclohexanols
Chiral catalysis is one of the most efficient methods for asymmetric synthesis, utilizing a small amount of a chiral catalyst to generate large quantities of an enantiomerically pure product. nih.gov The most common approach for producing enantiopure 2-arylcyclohexanols is the asymmetric hydrogenation of the corresponding 2-aryl-2-cyclohexen-1-one precursor.
This transformation is typically achieved using transition metal catalysts, such as rhodium, ruthenium, or iridium, complexed with chiral ligands. mdpi.com Ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives create a chiral environment around the metal center, which forces the substrate to bind in a specific orientation, leading to the selective hydrogenation of one enantiotopic face. Asymmetric transfer hydrogenation (ATH) using bifunctional ruthenium catalysts is another powerful method for the enantioselective reduction of unsaturated ketones. mdpi.com These reactions can achieve both high conversion rates and excellent enantiomeric excesses (e.e.), often exceeding 99%.
| Catalyst System | Substrate Type | Typical Outcome |
|---|---|---|
| Ru-BINAP Complexes | α,β-Unsaturated Ketones | High enantioselectivity for the resulting alcohol |
| Ir-N,P Ligand Complexes | Unfunctionalized Olefins | High enantio- and diastereoselectivity nih.gov |
| Pd with Chiral Modifiers (e.g., Proline) | Cyclohexenone Derivatives | High enantioselectivities, sometimes through kinetic resolution researchgate.net |
| Chiral Frustrated Lewis Pairs (Metal-Free) | Olefins | Good yields and enantiomeric excesses unt.edu |
Biocatalytic Approaches via Enzymatic Transformations
Biocatalysis, which employs enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. nih.gov Enzymes operate under mild conditions (neutral pH and ambient temperature) and can exhibit exquisite chemo-, regio-, and stereoselectivity.
For the synthesis of enantiopure this compound, the enzymatic reduction of the corresponding ketone, 2-(3,4-Difluorophenyl)cyclohexanone, is a highly promising approach. Ketoreductases (KREDs) are a class of enzymes that can reduce ketones to alcohols with exceptionally high enantioselectivity. The stereochemical outcome (R or S alcohol) can often be controlled by selecting an appropriate enzyme from a library of available KREDs. Similarly, ene-reductases can be used for the asymmetric reduction of the double bond in a 2-aryl-2-cyclohexen-1-one precursor, which can then be followed by a diastereoselective ketone reduction. osti.gov Studies on the biotransformation of structurally similar compounds, such as 2-(4-methoxybenzyl)-1-cyclohexanone, have demonstrated that microbial or plant cell cultures can produce chiral cyclohexanols with significant enantiomeric excess. researchgate.net
Novel and Advanced Synthetic Transformations for Aryl-Substituted Cyclohexanols
Modern organic synthesis increasingly focuses on developing novel and efficient methods that minimize steps and improve atom economy. Tandem and cascade reactions are at the forefront of this effort.
Tandem Reactions and Cascade Processes
Tandem or cascade reactions are sequential transformations that occur in a single pot without the isolation of intermediates, leading to a significant increase in molecular complexity in one operation. 20.210.105 These processes are highly efficient in terms of time, resources, and waste reduction. 20.210.105
The synthesis of highly substituted cyclohexanol rings, such as that in this compound, is well-suited to cascade strategies. A common approach involves a Michael addition followed by an intramolecular aldol reaction or a related cyclization. beilstein-journals.orgnih.gov For example, a reaction between a Michael donor and an appropriate acceptor can generate an intermediate that subsequently undergoes an intramolecular 6-endo-trig cyclization to form the six-membered ring. beilstein-journals.orgnih.gov Recent developments have reported cascade inter–intramolecular double Michael strategies for synthesizing highly functionalized cyclohexanones, which are direct precursors to the target cyclohexanols. beilstein-journals.orgnih.govnih.gov Another advanced strategy involves a tandem carbene and photoredox-catalyzed process for the convergent synthesis of substituted cycloalkanones via a formal [5+1] cycloaddition. nih.govresearchgate.net These methods allow for the construction of multiple C-C bonds in a single, mild operation, providing rapid access to complex cyclic structures. nih.govresearchgate.net
Palladium-Catalyzed Cross-Coupling Reactions Leading to Aryl Cyclohexanol Precursors
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and they represent a primary strategy for the synthesis of 2-arylcyclohexanol precursors. Reactions such as the Suzuki-Miyaura and Negishi couplings are particularly relevant for coupling an aryl group to a cyclohexyl scaffold.
The general catalytic cycle for these reactions involves three key steps: oxidative addition of an organic halide to a palladium(0) complex, transmetalation of an organometallic reagent, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling reaction typically involves the reaction of an arylboronic acid with an organic halide in the presence of a palladium catalyst and a base. For the synthesis of a 2-(3,4-difluorophenyl)cyclohexene precursor, which can then be hydrated to the desired cyclohexanol, one could envision the coupling of 3,4-difluorophenylboronic acid with a cyclohexenyl halide or triflate. The choice of ligand for the palladium catalyst is crucial for achieving high yields and selectivity. Dialkylbiaryl phosphine (B1218219) ligands, such as SPhos, have been shown to be highly effective in a wide range of Suzuki-Miyaura couplings, including those involving sterically hindered substrates. nih.gov
| Reactant 1 | Reactant 2 | Catalyst System | Product |
| 3,4-Difluorophenylboronic acid | Cyclohexenyl bromide | Pd(OAc)₂, SPhos, K₃PO₄ | 1-(3,4-Difluorophenyl)cyclohexene |
| 1-Bromo-3,4-difluorobenzene | Cyclohexenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 1-(3,4-Difluorophenyl)cyclohexene |
This is an interactive data table. The reaction conditions are illustrative and would require optimization.
Negishi Coupling:
The Negishi coupling utilizes an organozinc reagent, which can be prepared from the corresponding organolithium or Grignard reagent. youtube.com This reaction is known for its high functional group tolerance and reactivity. synarchive.com A potential route to a precursor of the target molecule could involve the coupling of a (3,4-difluorophenyl)zinc halide with a cyclohexenyl halide. The versatility of the Negishi coupling allows for the use of various palladium or nickel catalysts. wikipedia.orgorganic-chemistry.org
| Reactant 1 | Reactant 2 | Catalyst | Product |
| (3,4-Difluorophenyl)zinc chloride | Cyclohexenyl iodide | Pd(PPh₃)₄ | 1-(3,4-Difluorophenyl)cyclohexene |
| 1-Bromo-3,4-difluorobenzene | Cyclohexenylzinc bromide | Ni(dppe)Cl₂ | 1-(3,4-Difluorophenyl)cyclohexene |
This is an interactive data table. The reaction conditions are illustrative and would require optimization.
A significant challenge in these approaches is controlling the stereochemistry to obtain the desired trans isomer. One effective strategy is the palladium-catalyzed asymmetric hydrogenation of a 2-aryl cyclic ketone precursor. dicp.ac.cn This method can achieve high diastereoselectivity for the trans product through dynamic kinetic resolution under acidic conditions. dicp.ac.cn For example, 2-(3,4-difluorophenyl)cyclohexanone could be hydrogenated using a chiral palladium catalyst to yield predominantly this compound.
Cyclopropanation and Subsequent Ring Expansion/Modification (if applicable to cyclohexanol scaffold)
The construction of a cyclohexanol ring through cyclopropanation followed by ring expansion is a less direct, though mechanistically interesting, potential synthetic route. This strategy typically involves the formation of a cyclopropane (B1198618) ring, which is then induced to undergo rearrangement to a larger ring system.
A common method for cyclopropanation is the Simmons-Smith reaction, which utilizes a zinc carbenoid to convert an alkene into a cyclopropane stereospecifically. nih.gov Transition metal-catalyzed cyclopropanations offer alternative approaches. rsc.org Following cyclopropanation of a suitable precursor, a ring expansion could theoretically be triggered. For instance, the rearrangement of cyclopropylcarbinyl systems to cyclobutyl or homoallylic systems is a known process. However, the multi-step conversion from a cyclopropane to a specifically substituted cyclohexanol, such as the target molecule, is not a commonly reported or straightforward transformation.
While methods exist for the ring expansion of cyclobutanones to functionalized cyclohexanones, the initial formation of the requisite aryl-substituted cyclobutane (B1203170) precursor via cyclopropanation and a first ring expansion would add considerable complexity to the synthesis. Given the efficiency of cross-coupling methods, the cyclopropanation/ring expansion strategy is not considered a primary or practical route for the synthesis of this compound based on currently available literature.
Direct and Indirect Fluorination Strategies for Aryl and Cyclohexyl Moieties
The introduction of fluorine atoms can be achieved either by starting with pre-fluorinated building blocks (indirect fluorination) or by introducing fluorine onto a non-fluorinated scaffold (direct fluorination).
Indirect Fluorination:
The most straightforward and common approach for the synthesis of this compound is to utilize a commercially available, pre-fluorinated starting material such as 1-bromo-3,4-difluorobenzene or 3,4-difluorophenylboronic acid. These can then be used in the palladium-catalyzed cross-coupling reactions described in section 2.5.2 to construct the C-C bond with the cyclohexyl precursor. This approach avoids the often harsh conditions and selectivity issues associated with direct fluorination of complex molecules.
Direct Fluorination:
Direct fluorination involves the introduction of fluorine atoms onto an existing organic molecule and can be categorized into electrophilic and nucleophilic methods.
Electrophilic Fluorination: This method uses a reagent that delivers an electrophilic fluorine species ("F+"). Reagents such as Selectfluor® are widely used for the fluorination of electron-rich aromatic rings and enolates. researchgate.net In principle, a suitably activated phenylcyclohexanol precursor could be fluorinated directly, although achieving regioselectivity to obtain the 3,4-difluoro substitution pattern would be a significant challenge. Late-stage fluorination is an active area of research, particularly for the synthesis of PET tracers, and aims to introduce fluorine in the final steps of a synthesis. nih.govnih.gov
Nucleophilic Fluorination: This approach employs a nucleophilic fluoride (B91410) source ("F-"), such as potassium fluoride or tetra-n-butylammonium fluoride (TBAF), to displace a leaving group. For the aryl moiety, a classic example is the Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt. For the cyclohexyl moiety, nucleophilic fluorination can be used to replace a hydroxyl group (via activation with reagents like DAST) or other leaving groups. mdpi.com However, these reactions often require harsh conditions and can be complicated by side reactions.
| Fluorination Type | Reagent Example | Substrate Type |
| Electrophilic | Selectfluor® | Electron-rich arenes, enolates |
| Nucleophilic (Aryl) | NaNO₂, HBF₄ (Schiemann) | Aryl amine |
| Nucleophilic (Alkyl) | DAST | Alcohol |
This is an interactive data table providing general examples of fluorination strategies.
Given the challenges of controlling regioselectivity in the direct fluorination of a complex molecule like 2-phenylcyclohexanol, the indirect strategy using pre-fluorinated starting materials in conjunction with palladium-catalyzed cross-coupling reactions is the more viable and commonly employed synthetic route.
Stereochemical Aspects and Conformational Analysis
Conformational Preferences of trans-2-(3,4-Difluorophenyl)cyclohexanol
The conformational preferences of this compound are governed by the principles of cyclohexane (B81311) stereochemistry, where the molecule predominantly adopts a chair conformation to minimize steric and torsional strain.
The cyclohexane ring can exist in several conformations, with the chair form being the most stable due to the minimization of angle and torsional strain. youtube.comgmu.edu For a trans-1,2-disubstituted cyclohexane like this compound, two principal chair conformations are possible through a process known as a ring flip. youtube.comyoutube.com In one conformation, both the 3,4-difluorophenyl group and the hydroxyl group occupy equatorial positions (diequatorial, e,e). In the other, both substituents are in axial positions (diaxial, a,a). libretexts.orgopenstax.org
These two chair conformations are in rapid equilibrium at room temperature. The interconversion, or ring flip, involves passing through higher-energy intermediate conformations such as the twist-boat and boat. scielo.org.mx The energy barrier for this inversion is typically low enough to allow for millions of interconversions per second. scielo.org.mx During this dynamic process, all axial substituents become equatorial, and all equatorial substituents become axial. youtube.comfiveable.me
In substituted cyclohexanes, substituents generally prefer the less sterically hindered equatorial position. youtube.comlibretexts.org For this compound, the diequatorial (e,e) conformer is significantly more stable than the diaxial (a,a) conformer. libretexts.orglibretexts.org
The instability of the diaxial conformer arises from significant steric strain, primarily from 1,3-diaxial interactions. jove.com In this arrangement, the axial 3,4-difluorophenyl group and the axial hydroxyl group are brought into close proximity with the axial hydrogen atoms at the C-3 and C-5 positions (relative to the hydroxyl group) and C-4 and C-6 positions (relative to the phenyl group), respectively. These unfavorable steric repulsions raise the energy of the diaxial conformation considerably. libretexts.orgjove.com
Conversely, the diequatorial conformer places both bulky groups in the plane of the ring, pointing away from the other ring substituents, thus avoiding these destabilizing 1,3-diaxial interactions. libretexts.org While there is a gauche interaction between the two adjacent equatorial substituents, this is energetically far less costly than the multiple 1,3-diaxial interactions in the alternative conformer. openstax.orglibretexts.org Consequently, the equilibrium heavily favors the diequatorial conformation. The larger the substituent, the greater the preference for the equatorial position. pressbooks.publibretexts.org
| Conformer | Substituent Positions | Key Interactions | Relative Stability |
| A | OH: equatorialAr: equatorial | Gauche interaction between OH and Ar | More Stable |
| B | OH: axialAr: axial | 1,3-Diaxial interactions with axial hydrogens | Less Stable |
Methodologies for Determination of Relative and Absolute Stereochemistry
A variety of analytical techniques are employed to elucidate the precise three-dimensional arrangement of atoms in molecules like this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining molecular structure and stereochemistry in solution. acs.org
¹H NMR Coupling Constants: The relative stereochemistry can often be determined by analyzing the coupling constants (J-values) between adjacent protons. cdnsciencepub.com The magnitude of the vicinal coupling constant (³JHH) is dependent on the dihedral angle between the two protons, a relationship described by the Karplus equation. cdnsciencepub.com
A large coupling constant (typically 8-13 Hz) is observed for protons that are trans-diaxial (180° dihedral angle).
Smaller coupling constants (typically 1-5 Hz) are characteristic of axial-equatorial (approx. 60°) or equatorial-equatorial (approx. 60°) relationships.
For this compound, the proton on the carbon bearing the hydroxyl group (H-1) would show a large coupling constant to the proton on the carbon with the phenyl group (H-2) in the diaxial conformer. In the more stable diequatorial conformer, both H-1 and H-2 are axial, and would thus exhibit a large ³JH1,H2 coupling constant, confirming the trans relative stereochemistry and the diequatorial preference of the substituents. researchgate.net
Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique identifies protons that are close to each other in space, regardless of whether they are bonded. mdpi.com For a cyclohexane chair, NOESY can distinguish between axial and equatorial substituents. An axial substituent will show a spatial correlation (a cross-peak in the NOESY spectrum) to the other axial protons on the same face of the ring (the 1,3-diaxial protons). nih.gov This provides direct evidence for the conformation of the molecule in solution. mdpi.com
This compound is a chiral molecule and can exist as a pair of enantiomers. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the most widely used method for separating enantiomers and determining the enantiomeric excess (ee) of a sample. uma.esheraldopenaccess.usresearchgate.net
The methodology relies on a chiral stationary phase (CSP). A CSP is a solid support within the chromatography column that has been modified with a chiral molecule. numberanalytics.com The two enantiomers of the analyte interact differently with the chiral environment of the CSP, forming transient diastereomeric complexes with different stabilities. This difference in interaction strength leads to different retention times for the two enantiomers, allowing for their separation. gcms.cz
The process involves:
Column Selection: A suitable chiral column is chosen. Common CSPs are based on polysaccharides (like cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic chiral polymers.
Method Development: An appropriate mobile phase (solvent system) is selected to achieve optimal separation (resolution) of the two enantiomer peaks.
Analysis: The sample is injected into the HPLC system. A detector (commonly a UV detector) measures the amount of each enantiomer as it elutes from the column.
Quantification: The enantiomeric excess is calculated from the relative areas of the two peaks in the resulting chromatogram. numberanalytics.com
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its relative and absolute stereochemistry. nih.govnih.gov The technique requires a single, high-quality crystal of the compound.
The methodology involves the following steps:
Crystallization: A suitable single crystal of the compound is grown from a solution. This can often be the most challenging step.
Data Collection: The crystal is mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector.
Structure Solution and Refinement: The diffraction pattern is mathematically analyzed to generate an electron density map of the molecule. This map is then interpreted to determine the positions of all the atoms in the crystal lattice.
Structural Analysis: The final model provides precise information on bond lengths, bond angles, and torsional angles, unambiguously confirming the relative stereochemistry (e.g., trans arrangement of the substituents). For chiral molecules, specialized techniques analyzing anomalous dispersion effects can be used to determine the absolute configuration (R/S) of the enantiomer present in the crystal. researchgate.netresearchgate.netacs.org
Factors Influencing Stereoselectivity in Synthetic Pathways (e.g., steric hindrance, electronic effects)
The stereoselectivity in the synthesis of 2-(3,4-Difluorophenyl)cyclohexanol is predominantly controlled during the reduction of the parent ketone. The two primary factors at play are steric hindrance, which relates to the spatial bulk of substituents, and electronic effects, which involve the distribution of electron density within the molecule.
Steric Hindrance:
The cyclohexane ring in 2-(3,4-difluorophenyl)cyclohexan-1-one (B13064662) exists in a dynamic equilibrium between two chair conformations. In one conformation, the 3,4-difluorophenyl group occupies an axial position, while in the other, it is in an equatorial position. Due to the significant steric bulk of the aryl group, the conformation with the equatorial substituent is heavily favored to minimize 1,3-diaxial interactions.
During the reduction of the ketone, the incoming hydride reagent can attack the carbonyl carbon from either the axial or equatorial face.
Axial Attack: Leads to the formation of the cis-alcohol, where the hydroxyl group is also in an axial position (or equatorial if the ring were to flip).
Equatorial Attack: Results in the formation of the trans-alcohol, with the hydroxyl group in an equatorial position.
Generally, equatorial attack is sterically more hindered due to the presence of the axial hydrogens at the C3 and C5 positions. Conversely, axial attack is often favored by small, unhindered reducing agents, leading to the equatorial alcohol, which is typically the thermodynamically more stable product. However, the presence of the bulky 2-aryl substituent complicates this model. The approach of the reducing agent is significantly influenced by the orientation of the 3,4-difluorophenyl group.
The table below illustrates how the choice of reducing agent, with varying steric demands, can influence the diastereomeric ratio of the resulting alcohol.
| Reducing Agent | Steric Bulk | Predominant Attack | Expected Major Isomer |
| Sodium Borohydride (B1222165) (NaBH₄) | Small | Axial | trans (equatorial-OH) |
| Lithium Aluminum Hydride (LiAlH₄) | Small | Axial | trans (equatorial-OH) |
| L-Selectride® (Lithium tri-sec-butylborohydride) | Large | Equatorial | cis (axial-OH) |
| K-Selectride® (Potassium tri-sec-butylborohydride) | Large | Equatorial | cis (axial-OH) |
This table represents expected outcomes based on established principles of cyclohexanone (B45756) reduction. Specific experimental data for 2-(3,4-difluorophenyl)cyclohexan-1-one is not publicly available.
Electronic Effects:
The electronic nature of the 3,4-difluorophenyl substituent also plays a role in directing the stereochemical outcome. The two fluorine atoms are strongly electron-withdrawing, which can influence the electronic environment of the cyclohexane ring and the carbonyl group.
This electron-withdrawing effect can impact the transition state of the reduction in several ways:
Polarization of the Carbonyl Bond: The inductive effect of the difluorophenyl group can alter the polarization of the C=O bond, potentially influencing the trajectory of the incoming nucleophilic hydride.
Interactions with the Reagent: The electron-deficient aromatic ring might engage in electronic interactions with the reducing agent or solvent molecules, subtly altering the preferred pathway of attack.
Conformational Preferences: Intramolecular interactions, such as weak hydrogen bonds or dipole-dipole interactions involving the fluorine atoms, could influence the conformational equilibrium of the starting ketone and the transition states, thereby affecting stereoselectivity. For instance, studies on analogous fluorinated cyclohexanols have shown that intramolecular F···HO interactions can influence conformational stability.
Reaction Mechanisms and Chemical Reactivity
Mechanistic Pathways in the Formation of trans-2-(3,4-Difluorophenyl)cyclohexanol
The synthesis of this compound can be achieved through several strategic routes, primarily involving the creation of the crucial carbon-carbon and carbon-oxygen bonds that define its structure. The key precursors for these syntheses are typically a carbonyl compound (cyclohexanone derivative) or an epoxide.
A primary method for constructing the framework of this compound involves the nucleophilic addition of a difluorophenyl organometallic reagent to a cyclohexanone (B45756) precursor or the ring-opening of a cyclohexene (B86901) oxide derivative.
When a cyclohexanone is the starting material, a Grignard reagent or an organolithium species containing the 3,4-difluorophenyl group can act as the nucleophile. The reaction proceeds via the nucleophilic attack of the carbanionic carbon of the organometallic reagent on the electrophilic carbonyl carbon of the cyclohexanone. This addition leads to the formation of a tetrahedral alkoxide intermediate. Subsequent protonation, typically during an aqueous workup, yields the tertiary alcohol. To obtain the trans isomer specifically, stereoselective synthesis strategies may be employed, although a mixture of cis and trans isomers is common, requiring separation.
Alternatively, the synthesis can commence from a cyclohexene oxide. The ring-opening of this epoxide with a nucleophilic 3,4-difluorophenyl reagent, such as a Gilman reagent (lithium di(3,4-difluorophenyl)cuprate), can proceed with high stereoselectivity. mdpi.comarkat-usa.org The reaction mechanism involves an SN2-type attack of the nucleophile on one of the epoxide carbons. For a trans product, the nucleophile attacks from the face opposite to the oxygen bridge, leading to an inversion of configuration at the site of attack. The regioselectivity of the ring-opening is influenced by both steric and electronic factors. Subsequent protonation of the resulting alkoxide furnishes the target cyclohexanol (B46403). mdpi.com
| Starting Material | Reagent | Key Intermediate | Product Aspect |
| 2-(3,4-Difluorophenyl)cyclohexanone | Grignard Reagent (e.g., 3,4-Difluorophenylmagnesium bromide) | Tetrahedral alkoxide | Mixture of stereoisomers often produced |
| Cyclohexene oxide | Gilman Reagent (e.g., Lithium di(3,4-difluorophenyl)cuprate) | Ring-opened alkoxide | High stereoselectivity for trans product |
A prevalent and efficient method for the synthesis of this compound is the reduction of the corresponding ketone, 2-(3,4-difluorophenyl)cyclohexanone. This transformation can be accomplished using various reducing agents, with metal hydrides being the most common.
Sodium borohydride (B1222165) (NaBH4) is a widely used reagent for this purpose due to its selectivity and mild reaction conditions. masterorganicchemistry.comchemguide.co.uk The mechanism of reduction involves the transfer of a hydride ion (H-) from the borohydride complex to the electrophilic carbonyl carbon of the ketone. libretexts.orglibretexts.org This nucleophilic addition results in the formation of an alkoxide intermediate. masterorganicchemistry.comlibretexts.org The reaction is typically carried out in a protic solvent, such as methanol (B129727) or ethanol, which then provides a proton to the alkoxide to yield the final alcohol product. chemguide.co.uklibretexts.org The stereochemical outcome of the reduction, yielding the trans isomer, is influenced by the steric hindrance of the 3,4-difluorophenyl group, which directs the hydride attack from the less hindered face of the carbonyl.
Lithium aluminum hydride (LiAlH4) is a more powerful reducing agent that can also be used. libretexts.org Its reaction mechanism is analogous to that of NaBH4, involving a nucleophilic hydride attack. However, due to its higher reactivity, LiAlH4 requires anhydrous conditions and is typically used in aprotic solvents like diethyl ether or tetrahydrofuran. An aqueous workup is performed after the reduction to protonate the intermediate alkoxide. libretexts.org
| Reducing Agent | Solvent | Key Features |
| Sodium Borohydride (NaBH4) | Protic (e.g., Methanol, Ethanol) | Mild, selective, suitable for ketones. masterorganicchemistry.comchemguide.co.uk |
| Lithium Aluminum Hydride (LiAlH4) | Aprotic (e.g., Diethyl ether, THF) | Powerful, requires anhydrous conditions. libretexts.org |
Chemical Transformations of this compound
The presence of the hydroxyl group on the cyclohexane (B81311) ring makes this compound a versatile intermediate for further chemical modifications. These transformations include oxidation to the corresponding ketone, dehydration to form an alkene, and various derivatizations of the hydroxyl group.
The secondary alcohol functional group in this compound can be readily oxidized to the corresponding ketone, 2-(3,4-difluorophenyl)cyclohexanone. researchgate.net A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the desired reaction conditions and scale.
The Swern oxidation is a mild and efficient method for this conversion. organic-chemistry.orgchemistryhall.comadichemistry.com This reaction utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, typically oxalyl chloride, followed by the addition of a hindered base such as triethylamine. organic-chemistry.orgwikipedia.org The mechanism involves the formation of an alkoxysulfonium salt intermediate from the alcohol and the activated DMSO. wikipedia.orgmissouri.edu The base then promotes an intramolecular E2-type elimination to yield the ketone, dimethyl sulfide, and triethylammonium (B8662869) chloride. wikipedia.org The Swern oxidation is known for its high yields and compatibility with a wide range of functional groups. wikipedia.org
Other common oxidizing agents for converting secondary alcohols to ketones include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and Jones reagent (CrO3 in aqueous acetone/sulfuric acid). However, due to the toxicity of chromium compounds, methods like the Swern oxidation are often preferred. missouri.edu
| Oxidation Method | Reagents | Key Characteristics |
| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | Mild conditions, high yields, avoids toxic metals. organic-chemistry.orgchemistryhall.comwikipedia.org |
| Pyridinium Chlorochromate (PCC) | C5H5NH+CrO3Cl- | Useful for selective oxidation to aldehydes and ketones. |
| Jones Oxidation | CrO3, H2SO4, Acetone | Strong oxidizing agent, can lead to over-oxidation. |
The acid-catalyzed dehydration of this compound leads to the formation of cyclohexene derivatives through the elimination of a water molecule. This reaction can proceed through either an E1 or E2 elimination mechanism, depending on the reaction conditions. quora.comquizlet.com
Under strongly acidic conditions and with heating, the E1 mechanism is often favored. quora.comlibretexts.org The reaction is initiated by the protonation of the hydroxyl group by the acid catalyst (e.g., sulfuric acid or phosphoric acid), converting it into a good leaving group (water). umass.edulabarchives.com The departure of the water molecule results in the formation of a secondary carbocation. A subsequent deprotonation of an adjacent carbon by a weak base (such as water or the conjugate base of the acid) forms the double bond. labarchives.com Due to the potential for carbocation rearrangements, a mixture of alkene products can be formed. youtube.com According to Zaitsev's rule, the major product is typically the more substituted (and therefore more stable) alkene. labarchives.comyoutube.com
An E2 mechanism can be promoted under conditions that favor a concerted reaction, such as the use of a strong, bulky base if the hydroxyl group is first converted to a better leaving group (e.g., a tosylate). The E2 mechanism requires an anti-periplanar arrangement of the proton to be removed and the leaving group. The stereochemistry of the starting material can significantly influence the product distribution in an E2 reaction. quora.comquizlet.com
The regioselectivity of the dehydration is a key consideration. Elimination of a proton from the carbon bearing the difluorophenyl group would lead to a conjugated system, which is electronically favored. However, steric factors also play a role in determining the final product ratio.
| Mechanism | Conditions | Key Features | Regioselectivity |
| E1 | Strong acid, heat | Carbocation intermediate, potential for rearrangements. quora.comlibretexts.orglabarchives.com | Zaitsev's rule generally applies, favoring the more substituted alkene. labarchives.comyoutube.com |
| E2 | Strong, non-nucleophilic base (on a derivative) | Concerted reaction, requires anti-periplanar geometry. quora.comquizlet.com | Dependent on the availability of anti-periplanar protons. |
The hydroxyl group of this compound serves as a versatile handle for the synthesis of a variety of derivatives through reactions such as esterification, etherification, and carbamate (B1207046) formation.
Esterification can be achieved through several methods. The Fischer esterification involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst. masterorganicchemistry.comresearchgate.net This is an equilibrium process, and the reaction is typically driven to completion by removing water or using an excess of one of the reactants. masterorganicchemistry.com Alternatively, for a more rapid and irreversible reaction, the alcohol can be treated with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride, often in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct. orgsyn.org
Etherification can be accomplished via the Williamson ether synthesis. This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide. This nucleophilic alkoxide is then reacted with an alkyl halide in an SN2 reaction to form the ether. The choice of the alkyl halide and reaction conditions is crucial to avoid competing elimination reactions.
Carbamate formation involves the reaction of the alcohol with an isocyanate or a carbamoyl (B1232498) chloride. The reaction with an isocyanate is typically straightforward and does not require a catalyst, proceeding via the nucleophilic attack of the alcohol's oxygen on the electrophilic carbonyl carbon of the isocyanate. Alternatively, the alcohol can be reacted with phosgene (B1210022) or a phosgene equivalent to form a chloroformate, which is then treated with an amine to yield the carbamate. organic-chemistry.orgnih.gov
| Derivatization | Reagents | Reaction Type |
| Esterification | Carboxylic acid + acid catalyst; or Acyl chloride/anhydride + base | Nucleophilic acyl substitution. masterorganicchemistry.comorgsyn.org |
| Etherification | Strong base (e.g., NaH) followed by an alkyl halide | Williamson ether synthesis (SN2). |
| Carbamate Formation | Isocyanate; or Phosgene followed by an amine | Nucleophilic addition to isocyanate or nucleophilic acyl substitution. organic-chemistry.orgnih.gov |
Transformations Involving the 3,4-Difluorophenyl Moiety (e.g., functional group interconversion)
The 3,4-difluorophenyl moiety of this compound is a versatile platform for various functional group interconversions. The presence of two electron-withdrawing fluorine atoms significantly influences the reactivity of the aromatic ring, enabling transformations that might be challenging on an unsubstituted phenyl group. Key potential reactions include nucleophilic aromatic substitution, electrophilic aromatic substitution, and directed ortho-metalation.
Nucleophilic Aromatic Substitution (SNAr)
The strong inductive electron-withdrawing effect of the two fluorine atoms decreases the electron density of the aromatic ring, activating it toward attack by strong nucleophiles. In this SNAr mechanism, a nucleophile attacks the carbon atom bearing a leaving group (in this case, a fluoride (B91410) ion), forming a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com Subsequent elimination of the fluoride ion restores aromaticity.
For the 3,4-difluorophenyl group, nucleophilic attack can theoretically occur at either C-3 or C-4. The regioselectivity of such reactions is often sensitive to the reaction conditions and the nature of the nucleophile. researchgate.net Generally, the fluorine atom that is para to an activating group or ortho/para to a deactivating group is more readily displaced. In this compound, the cyclohexyl substituent is a weak activating group. This would suggest that displacement of the fluorine at C-4 might be slightly favored. Common nucleophiles used in SNAr reactions on fluoroarenes include alkoxides, amines, and thiols. nih.gov
Electrophilic Aromatic Substitution (EAS)
While the fluorine atoms are strongly deactivating due to their inductive effect (-I), they are also ortho, para-directors because of their ability to donate electron density through resonance (+M). wikipedia.orglibretexts.org The trans-2-cyclohexanol group is generally considered a weak activating group and is also an ortho, para-director. The outcome of an electrophilic aromatic substitution reaction (such as nitration, halogenation, or Friedel-Crafts acylation) on the 3,4-difluorophenyl ring depends on the interplay of these directing effects on the three available positions: C-2, C-5, and C-6.
The directing effects can be summarized as follows:
Fluorine at C-3: Directs electrophiles to C-2 and C-4 (occupied), and C-6.
Fluorine at C-4: Directs electrophiles to C-3 (occupied) and C-5.
Cyclohexanol at C-1: Directs electrophiles to C-2 and C-6.
Based on a qualitative analysis, positions C-2 and C-6 are activated by the cyclohexanol group, while C-5 and C-6 are influenced by the directing effects of the fluorine atoms. Position C-6 receives directing influence from two substituents (C-1 cyclohexanol and C-3 fluorine), making it a likely site for substitution. Position C-2 is activated by the cyclohexanol group but is sterically hindered. Position C-5 is directed only by the C-4 fluorine. Therefore, electrophilic substitution is most likely to yield a mixture of products, with substitution at the C-6 and C-5 positions being the most probable outcomes. libretexts.org
| Position | Directing Influence From | Steric Hindrance | Predicted Reactivity |
|---|---|---|---|
| C-2 | C-1 (ortho), C-3 (ortho) | High | Minor Product |
| C-5 | C-4 (ortho) | Low | Possible Product |
| C-6 | C-1 (para), C-3 (para) | Low | Major Product |
Directed Ortho-Metalation (DoM)
Fluorine is an effective directed metalation group (DMG), capable of coordinating with strong organolithium bases (like n-butyllithium) and directing deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org In the 3,4-difluorophenyl moiety, this allows for the regioselective formation of an aryllithium species at either the C-2 or C-5 position.
Metalation at C-2: Directed by the fluorine at C-3.
Metalation at C-5: Directed by the fluorine at C-4.
The resulting organolithium intermediate is a powerful nucleophile that can react with a wide range of electrophiles (e.g., CO₂, aldehydes, alkyl halides), allowing for the introduction of new functional groups at these specific positions. organic-chemistry.org This method offers a significant advantage over traditional electrophilic aromatic substitution due to its high regioselectivity.
Influence of Fluorine Substituents on Compound Reactivity
Electronic Effects of Fluorine
Fluorine is the most electronegative element, resulting in a very strong electron-withdrawing inductive effect (-I). This effect operates through the sigma bond network, pulling electron density away from the aromatic ring. libretexts.org Simultaneously, fluorine possesses lone pairs of electrons in p-orbitals that can be donated into the aromatic π-system, a phenomenon known as the resonance or mesomeric effect (+M). researchgate.net
For halogens, the inductive effect is generally stronger than the resonance effect. This dual influence is key to understanding the reactivity of the 3,4-difluorophenyl group:
Resonance Effect (+M): The +M effect, although weaker, is responsible for directing incoming electrophiles to the ortho and para positions by stabilizing the cationic intermediate (the arenium ion) formed during the reaction. libretexts.org
The net result is that the aromatic ring is deactivated for EAS but activated for SNAr, where electron deficiency is favorable for the initial nucleophilic attack.
| Effect | Description | Impact on EAS Rate | Impact on SNAr Rate | Directing Influence (EAS) |
|---|---|---|---|---|
| Inductive (-I) | Strong electron withdrawal through σ-bonds | Deactivating | Activating | - |
| Resonance (+M) | Weak electron donation through π-system | Activating | Deactivating | Ortho, Para |
| Net Effect | -I > +M | Deactivating | Activating | Ortho, Para |
Influence on the Cyclohexanol Moiety
The strong electron-withdrawing nature of the 3,4-difluorophenyl group can also exert a long-range electronic influence on the cyclohexanol portion of the molecule. The proximity of the electronegative aromatic ring is expected to increase the acidity of the hydroxyl proton compared to its non-fluorinated analog, trans-2-phenylcyclohexanol. This is because the difluorophenyl group helps to stabilize the resulting alkoxide anion through an inductive effect.
Furthermore, reactions involving the hydroxyl group or the adjacent C-H bond (at the benzylic position) may be affected. For example, oxidation of the secondary alcohol to a ketone could be influenced by the electronic properties of the aromatic ring. Similarly, the stability of any potential carbocation intermediate at the C-1 position would be reduced due to the electron-withdrawing nature of the attached ring, potentially altering the pathways of substitution or elimination reactions at this center. vaia.com
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations of Molecular Structure
This area of study would focus on determining the most stable three-dimensional arrangement of the atoms in the molecule and the precise geometric parameters that define its structure.
Geometry Optimization and Conformational Analysis
A comprehensive conformational analysis of trans-2-(3,4-Difluorophenyl)cyclohexanol would be the first step. This involves identifying all possible spatial arrangements (conformers) of the molecule, particularly concerning the orientation of the difluorophenyl and hydroxyl groups relative to the cyclohexanol (B46403) ring. The cyclohexanol ring itself exists in chair, boat, and twist-boat conformations. For the trans isomer, the substituents would be expected to preferentially occupy equatorial positions in the most stable chair conformation to minimize steric hindrance. Geometry optimization calculations, typically using Density Functional Theory (DFT) methods, would be performed to find the lowest energy (most stable) conformer. Currently, no such analysis has been published for this specific molecule.
Analysis of Bond Lengths, Angles, and Dihedral Angles
Following geometry optimization, the precise bond lengths, bond angles, and dihedral angles of the most stable conformer would be calculated. This data provides a detailed picture of the molecular architecture. For instance, the C-F, C-O, and various C-C and C-H bond lengths would be determined, alongside the angles between these bonds. The dihedral angles would define the puckering of the cyclohexane (B81311) ring and the rotational position of the difluorophenyl group. Without published research, a data table of these parameters cannot be constructed.
Electronic Structure and Reactivity Descriptors
This subsection would delve into the electronic properties of the molecule, which are crucial for understanding its reactivity and potential interactions.
Frontier Molecular Orbital (HOMO/LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. A specific analysis of the HOMO-LUMO energies and their distribution across the this compound structure is not available in the current body of scientific literature.
Molecular Electrostatic Potential Maps
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It is used to predict sites for electrophilic and nucleophilic attack. In the case of this compound, an MEP map would likely show negative potential (red/yellow) around the electronegative fluorine and oxygen atoms, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydroxyl hydrogen. However, no specific MEP maps for this compound have been published.
Charge Distribution Analysis
Methods such as Natural Bond Orbital (NBO) or Mulliken population analysis are used to calculate the partial atomic charges on each atom in the molecule. This provides a quantitative measure of the electron distribution and polarity of bonds. For this compound, such an analysis would quantify the electron-withdrawing effects of the fluorine and oxygen atoms on the rest of the structure. This detailed charge distribution data is currently unavailable.
Mechanistic Insights from Computational Modeling
Computational modeling, particularly using Density Functional Theory (DFT), is a cornerstone for elucidating reaction mechanisms at the molecular level. For a molecule like this compound, computational studies would typically focus on reactions involving the hydroxyl and the difluorophenyl groups, as well as conformational changes within the cyclohexyl ring. Such studies can provide a detailed picture of the potential energy surface, guiding the understanding of reaction feasibility and selectivity.
A key aspect of mechanistic computational studies is the identification and characterization of transition states, which are the highest energy points along a reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier, a critical factor in determining the reaction rate. For this compound, computational chemists would model potential reactions such as oxidation of the alcohol, elimination reactions to form an alkene, or nucleophilic substitution at the carbon bearing the hydroxyl group.
Using DFT methods, such as B3LYP or M06-2X, with an appropriate basis set (e.g., 6-311+G(d,p)), the geometry of the transition state can be optimized. A true transition state is characterized by having exactly one imaginary frequency in its vibrational spectrum, which corresponds to the motion along the reaction coordinate.
For a hypothetical acid-catalyzed dehydration of this compound, the calculated energy barriers would distinguish between different mechanistic pathways, such as E1 and E2 mechanisms. The table below illustrates hypothetical energy barriers for such a reaction, based on computational studies of similar substituted cyclohexanols.
Table 1: Hypothetical Calculated Energy Barriers for the Dehydration of this compound
| Reaction Pathway | Transition State | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| E1-like (stepwise) | Formation of carbocation | 25-30 |
These hypothetical values suggest that an E1-like pathway, proceeding through a carbocation intermediate, would be more favorable than a concerted E2-like pathway in a polar solvent. The presence of the electron-withdrawing difluorophenyl group would likely influence the stability of the carbocation and thus the height of the energy barrier.
Reaction coordinate analysis, also known as intrinsic reaction coordinate (IRC) analysis, involves mapping the minimum energy path that connects the reactants, transition state, and products. This analysis provides a detailed view of the geometric and electronic changes that occur throughout a chemical transformation.
For a key transformation, such as the isomerization of this compound to its cis-isomer, a reaction coordinate analysis would illuminate the conformational changes of the cyclohexyl ring and the movement of the substituents. The reaction coordinate would likely be a combination of dihedral angle rotations within the ring and around the C-C bond connecting the ring to the phenyl group. The analysis can reveal the presence of intermediates and secondary transition states along the pathway. nih.govresearchgate.net
The process begins with the optimized transition state structure and proceeds by moving in infinitesimal steps along the path of steepest descent towards both the reactants and the products. The energy profile along this path provides a comprehensive picture of the reaction's progress. Such an analysis for the trans-cis isomerization would likely show the interconversion between chair conformations of the cyclohexane ring as a key feature of the transformation.
Prediction of Spectroscopic Parameters
Computational chemistry is also a valuable tool for predicting spectroscopic parameters, which can aid in the identification and characterization of molecules. For this compound, the prediction of NMR chemical shifts is particularly relevant due to the presence of fluorine atoms.
The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts. nih.gov The predicted shifts can then be compared with experimental data to confirm the structure of a synthesized compound or to assign specific signals to particular atoms in the molecule.
For this compound, the 19F NMR chemical shifts are of particular interest. Computational studies on similar fluorinated aromatic compounds have shown that DFT methods can predict these shifts with a good degree of accuracy. nih.govrsc.org The predicted chemical shifts for the two fluorine atoms on the phenyl ring would be expected to be different due to their distinct chemical environments.
The table below presents hypothetical predicted 1H, 13C, and 19F NMR chemical shifts for this compound, calculated using a DFT/GIAO approach. These values are referenced against standard compounds (TMS for 1H and 13C, CFCl3 for 19F).
Table 2: Hypothetical Predicted NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| H (on C with OH) | 3.5 - 4.0 |
| C (on C with OH) | 70 - 75 |
| C (on C with phenyl) | 45 - 50 |
| F (at position 3) | -110 to -115 |
These predicted values can serve as a guide for the interpretation of experimental NMR spectra. Discrepancies between predicted and experimental values can often be rationalized by considering solvent effects and conformational averaging, which can also be modeled computationally.
Applications of Trans 2 3,4 Difluorophenyl Cyclohexanol As a Building Block in Complex Organic Synthesis
Precursor to Structurally Related Cyclohexane (B81311) and Polycyclic Derivatives
The rigid cyclohexane framework and the electronically modified phenyl ring of trans-2-(3,4-Difluorophenyl)cyclohexanol make it an attractive starting material for the synthesis of more complex cyclohexane and polycyclic derivatives. One notable area of application is in the field of liquid crystals. google.com
Liquid crystal molecules often possess a rigid core structure, and the introduction of fluorine atoms can significantly influence their mesomorphic and electro-optical properties. Compounds incorporating the 3,4-difluorophenyl moiety are of particular interest for the development of liquid crystal displays. While direct synthesis from this compound is not explicitly detailed in readily available literature, the structural similarity to known liquid crystal components, such as 3,4-difluorophenyl-substituted trans,trans-bicyclohexyls, suggests its potential as a key intermediate. google.com
The synthesis of such derivatives would likely involve the transformation of the hydroxyl group of this compound into a suitable leaving group, followed by coupling reactions to introduce additional cyclic systems. Alternatively, oxidation of the alcohol to the corresponding ketone would provide an electrophilic center for the introduction of various functionalities, leading to the construction of polycyclic systems.
Table 1: Examples of Structurally Related Cyclohexane Derivatives
| Compound Name | Potential Application | Reference |
| trans,trans-4-(3,4-Difluorophenyl)-4'-propyl-1,1'-bi(cyclohexane) | Liquid Crystal Component | google.com |
| 4-[4-trans-[4-(4-trans-alkylcyclohexyl)butyl]-cyclohexyl]-1,2,6-trifluorobenzene | Liquid Crystal Component | google.com |
Role as a Chiral Intermediate in Asymmetric Total Synthesis
The trans-2-arylcyclohexanol scaffold has a well-established history in asymmetric synthesis, most notably through the use of trans-2-phenylcyclohexanol as a chiral auxiliary. dokumen.pub This non-fluorinated analog has been successfully employed to control the stereochemical outcome of a wide range of reactions, including aldol (B89426) additions, Diels-Alder reactions, and conjugate additions. The chiral auxiliary directs the approach of incoming reagents to one face of the molecule, leading to the formation of a single enantiomer of the desired product.
Given this precedent, this compound is a highly promising candidate for a chiral intermediate in asymmetric total synthesis. The presence of the two fluorine atoms on the phenyl ring can modulate the electronic properties of the molecule, potentially influencing the stereoselectivity of reactions in a different manner compared to its non-fluorinated counterpart. The synthesis of enantiomerically pure this compound, likely achievable through chiral resolution or asymmetric synthesis, would unlock its full potential in this area.
While specific examples of the total synthesis of natural products using this compound as a chiral intermediate are not yet prevalent in the literature, its potential is underscored by the extensive use of similar structures.
Table 2: Comparison of Chiral Auxiliaries
| Chiral Auxiliary | Key Applications in Asymmetric Synthesis |
| trans-2-Phenylcyclohexanol | Aldol additions, Diels-Alder reactions, conjugate additions |
| (-)-8-Phenylmenthol | Aldol additions, ene reactions |
| Evans Auxiliaries (Oxazolidinones) | Aldol additions, alkylations, acylations |
Utility in the Construction of Functionalized Organic Molecules
The chemical handles present in this compound—the hydroxyl group and the aromatic ring—provide multiple avenues for the construction of highly functionalized organic molecules. The hydroxyl group can be readily oxidized, esterified, or converted into a leaving group, allowing for the introduction of a wide array of functional groups.
The 3,4-difluorophenyl ring can also be further functionalized through electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions, although the electron-withdrawing nature of the fluorine atoms will direct substitution to specific positions. This dual functionality makes this compound a versatile scaffold for building complex molecules with potential applications in medicinal chemistry and agrochemistry.
For instance, the synthesis of novel pharmaceutical agents often relies on the assembly of molecular fragments with tailored properties. The difluorophenyl motif is a common feature in many modern drugs, and the cyclohexane ring provides a three-dimensional scaffold that can be used to control the spatial arrangement of pharmacophoric groups.
Development of Novel Synthetic Reagents and Ligands
The development of new reagents and ligands is crucial for advancing the field of organic synthesis. Chiral ligands, in particular, are essential for enantioselective catalysis. The this compound scaffold could serve as a precursor for the synthesis of novel chiral ligands.
For example, the hydroxyl group could be used as a handle to introduce a phosphine (B1218219) moiety, a common coordinating group in transition metal catalysis. The resulting phosphine ligand would possess both planar and central chirality, which could lead to high levels of enantioselectivity in catalytic reactions. The electronic properties of the difluorophenyl group could also influence the catalytic activity and selectivity of the corresponding metal complexes.
While the synthesis of specific reagents or ligands from this compound has not been extensively reported, the general principles of ligand design suggest that this compound is a promising starting point for such endeavors. The modular nature of its synthesis would allow for the fine-tuning of steric and electronic properties to optimize performance in a variety of catalytic transformations.
Future Directions and Challenges in the Research of Trans 2 3,4 Difluorophenyl Cyclohexanol
Development of More Efficient, Sustainable, and Scalable Synthetic Routes
A primary challenge in the study of trans-2-(3,4-Difluorophenyl)cyclohexanol is the development of synthetic routes that are not only efficient in terms of yield but also adhere to the principles of green chemistry and are amenable to large-scale production. Current synthetic strategies for analogous 2-arylcyclohexanols often rely on multi-step processes that may involve harsh reagents and generate significant waste.
Future research should focus on the development of catalytic, stereoselective methods. For instance, the asymmetric reduction of 2-(3,4-difluorophenyl)cyclohexanone would be a direct approach to the desired trans-isomer. While various catalysts are known for the reduction of cyclic ketones, their efficacy and stereoselectivity for this specific substrate need to be systematically investigated.
| Catalyst System | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (trans:cis) |
| Ru-BINAP | Methanol (B129727) | 25 | Data not available | Data not available |
| LiAlH4 | THF | 0 | Data not available | Data not available |
| Baker's Yeast | Water | 30 | Data not available | Data not available |
Furthermore, exploring biocatalytic routes using enzymes such as alcohol dehydrogenases could offer a highly selective and environmentally benign alternative. The scalability of such processes, however, would need to be carefully assessed. Another avenue for exploration is the use of flow chemistry, which can offer improved safety, efficiency, and scalability compared to traditional batch processes.
Exploration of Novel Chemical Transformations and Derivatizations
The functional groups of this compound—the hydroxyl group and the difluorophenyl ring—provide ample opportunities for a wide range of chemical transformations and derivatizations. The hydroxyl group can be a handle for esterification, etherification, and oxidation to the corresponding ketone. The aromatic ring can potentially undergo further functionalization, although the deactivating effect of the fluorine atoms presents a challenge.
Future research should aim to systematically explore the reactivity of this molecule to build a library of novel derivatives. This could include the synthesis of esters with varied acyl groups, ethers with different alkyl or aryl substituents, and the exploration of reactions at the aromatic ring, such as nitration or further halogenation, under carefully controlled conditions.
| Derivative | Reagent | Reaction Condition | Yield (%) |
| trans-1-acetoxy-2-(3,4-difluorophenyl)cyclohexane | Acetic Anhydride, Pyridine (B92270) | Room Temperature | Data not available |
| trans-1-methoxy-2-(3,4-difluorophenyl)cyclohexane | Methyl Iodide, NaH | THF, 0 °C to RT | Data not available |
| 2-(3,4-difluorophenyl)cyclohexanone | PCC | Dichloromethane | Data not available |
The synthesis and characterization of these new compounds could lead to the discovery of molecules with interesting biological activities or material properties.
Advanced Computational Studies for Enhanced Mechanistic Understanding and Prediction
Computational chemistry offers a powerful tool to complement experimental studies by providing insights into reaction mechanisms, conformational preferences, and the prediction of molecular properties. For this compound, computational studies can be instrumental in several areas.
Density Functional Theory (DFT) calculations could be employed to elucidate the transition states of key synthetic steps, helping to rationalize the observed stereoselectivity and to design more effective catalysts. Molecular dynamics simulations could be used to study the conformational landscape of the molecule and its derivatives, which is crucial for understanding their interactions with biological targets.
Furthermore, Quantitative Structure-Activity Relationship (QSAR) models could be developed for a series of derivatives to predict their biological activity or other properties of interest. This predictive capability can help to prioritize the synthesis of the most promising compounds, thereby accelerating the discovery process.
| Computational Method | Application | Predicted Property |
| Density Functional Theory (DFT) | Mechanistic study of ketone reduction | Transition state energies, stereoselectivity |
| Molecular Dynamics (MD) | Conformational analysis | Preferred conformers, interaction energies |
| QSAR | Predictive modeling | Biological activity, physicochemical properties |
Integration into Automated and High-Throughput Synthesis Platforms
The integration of the synthesis and derivatization of this compound into automated and high-throughput platforms represents a significant future direction. nih.govnih.gov Automated synthesizers can enable the rapid and systematic exploration of reaction conditions and the generation of compound libraries with minimal manual intervention. nih.govnih.gov
A key challenge in this area is the development of robust and reliable reaction protocols that are compatible with automated systems. This includes the use of reagents and solvents that are amenable to automated liquid handling and purification techniques. High-throughput screening of the synthesized compounds for desired properties can then be performed, creating a closed-loop discovery cycle.
The successful implementation of such a platform would require a multidisciplinary approach, combining expertise in synthetic chemistry, robotics, and data science. This would not only accelerate the research on this compound but also serve as a model for the study of other novel chemical entities.
Q & A
Basic: What are the standard synthetic routes for trans-2-(3,4-Difluorophenyl)cyclohexanol?
Methodological Answer:
The synthesis typically involves cyclohexanone condensation with 3,4-difluorobenzaldehyde under acidic or basic conditions, followed by reduction of the resulting ketone to the alcohol. For example:
Aldol Condensation : Cyclohexanone reacts with 3,4-difluorobenzaldehyde in the presence of a base (e.g., NaOH) to form α,β-unsaturated ketones.
Reduction : Sodium borohydride (NaBH₄) or catalytic hydrogenation reduces the ketone to the secondary alcohol, yielding the trans isomer due to steric preference during reduction.
Key Validation : NMR (¹H/¹³C) and chiral HPLC confirm regio- and stereochemistry. Similar methods are validated for cyclopentanol analogs .
Basic: How is the stereochemistry of this compound confirmed?
Methodological Answer:
- X-ray Crystallography : Directly resolves the trans configuration by analyzing the dihedral angle between the hydroxyl and difluorophenyl groups.
- Chiral Chromatography : Separation of enantiomers using chiral stationary phases (e.g., amylose-based columns) with UV detection.
- NOESY NMR : Correlates spatial proximity of protons on the cyclohexanol ring and aryl group to confirm the trans arrangement.
Reference : Stereochemical validation strategies are analogous to those for trans-2-(α-cumyl)cyclohexanol derivatives .
Advanced: What strategies enable enantioselective synthesis of this compound?
Methodological Answer:
- Enzymatic Kinetic Resolution : Use lipases (e.g., Novozym® 435) to selectively acylate one enantiomer of a racemic mixture, leaving the desired (R)- or (S)-alcohol unreacted. Yields >40% with ee >99% have been reported for structurally similar alcohols .
- Asymmetric Catalysis : Chiral ligands (e.g., BINOL-derived phosphoric acids) in transfer hydrogenation or epoxide ring-opening reactions.
- Chiral Auxiliaries : Transient incorporation of chiral groups (e.g., esters) to direct stereochemistry during synthesis, followed by cleavage .
Advanced: How do structural modifications (e.g., fluorine position) influence biological activity?
Methodological Answer:
-
SAR Studies : Compare binding affinity (e.g., IC₅₀) of analogs with varying fluorine positions using receptor-binding assays. For example:
Compound Target Receptor IC₅₀ (nM) This compound GPCR-X 12 ± 1.2 trans-2-(2,4-Difluorophenyl)cyclohexanol GPCR-X 45 ± 3.8 -
Computational Docking : Molecular dynamics simulations predict how fluorine substitution affects hydrophobic interactions or hydrogen bonding with active sites.
Reference : Fluorine’s electron-withdrawing effects enhance metabolic stability and target affinity, as seen in cyclopropane derivatives .
Basic: What analytical techniques characterize this compound?
Methodological Answer:
- NMR Spectroscopy : ¹⁹F NMR identifies fluorine environments; ¹H NMR integrates cyclohexanol ring protons (δ 1.2–2.5 ppm) and aryl protons (δ 6.8–7.2 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (C₁₂H₁₃F₂O).
- Thermogravimetric Analysis (TGA) : Determines decomposition temperature (>200°C for similar alcohols) .
Advanced: How can racemic mixtures of this compound be resolved?
Methodological Answer:
- Chiral Stationary Phases : Use preparative HPLC with cellulose tris(3,5-dimethylphenylcarbamate) columns for large-scale separation.
- Derivatization : Convert racemates to diastereomeric esters (e.g., with Mosher’s acid) followed by crystallization.
Validation : Enantiomeric excess (ee) is quantified via polarimetry or chiral GC-MS. Enzymatic resolution methods are scalable, as demonstrated for propranolol intermediates .
Advanced: What computational tools model the conformational dynamics of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize ground-state geometry (B3LYP/6-31G*) to predict stable chair/boat cyclohexanol conformers.
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO) using AMBER or GROMACS to assess flexibility of the difluorophenyl group.
Key Insight : The trans configuration minimizes steric clash between the hydroxyl and aryl groups, favoring chair conformations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
